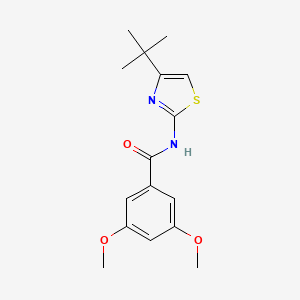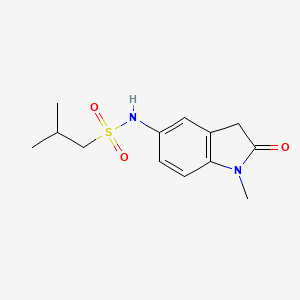
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic chemical with significant importance in organic and medicinal chemistry. This complex molecule combines pyrrole, thiazole, and isoquinoline substructures, each contributing unique properties and reactivities to the overall compound.
準備方法
To synthesize (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone, several steps are involved:
Synthesis of Pyrrole Derivative: Begin with a suitable pyrrole derivative, often through cyclization of amines with diethyl oxalate.
Formation of Thiazole Ring: The pyrrole is then reacted with thioamide and α-haloketone to form the thiazole ring via a cyclization reaction.
Attachment of Isoquinoline: The thiazole intermediate undergoes a condensation reaction with a methoxy-substituted isoquinoline derivative. Industrial production methods typically involve scalable reaction conditions, including automated batch processes and optimized catalytic conditions to ensure high yield and purity.
化学反応の分析
Oxidation: The compound can undergo oxidative reactions, especially at the pyrrole and thiazole rings, leading to the formation of sulfoxides and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive reactions typically affect the carbonyl group in the methanone moiety. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The methoxy group on the isoquinoline ring can undergo nucleophilic substitution reactions, yielding a variety of derivatives. Conditions often involve strong nucleophiles like organometallic reagents.
科学的研究の応用
This compound's unique structure allows for versatile applications in various scientific fields:
Chemistry: Utilized in the synthesis of novel heterocyclic compounds and as a building block in complex organic synthesis.
Biology: Studied for its interactions with biological macromolecules, often used as a ligand in receptor binding studies.
Medicine: Investigated for potential pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Applied in the development of specialty chemicals and advanced materials, particularly in the field of organic electronics and photonics.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites, often affecting pathways involved in cell proliferation and metabolism.
Receptor Binding: Acts as a ligand for certain receptors, modulating signal transduction pathways.
Molecular Pathways: Influences various pathways, including those related to oxidative stress and inflammatory responses, by modulating gene expression and protein activity.
類似化合物との比較
Compared to other heterocyclic compounds, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone stands out due to its multifaceted structure:
Pyrrole Derivatives: Commonly found in bioactive natural products and pharmaceuticals, pyrrole compounds share biological activities but lack the additional complexity provided by the thiazole and isoquinoline rings.
Thiazole Compounds: Known for their antimicrobial properties, thiazole compounds contribute significantly to the biological activity of the molecule.
Isoquinoline Derivatives: Frequently used in medicinal chemistry for their wide range of bioactivities, isoquinoline compounds are integral to the compound's medicinal potential.
By integrating these three distinct substructures, this compound offers a unique chemical profile that enhances its applicability in research and industry.
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-4-14-11-21(9-6-13(14)10-15)17(22)16-12-24-18(19-16)20-7-2-3-8-20/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBTYBRRFJQGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CSC(=N3)N4C=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2856455.png)


![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)

![N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2856463.png)



![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)



![3-{[(2-methoxyethyl)[(4-methoxyphenyl)carbamoyl]amino]methyl}phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2856478.png)
